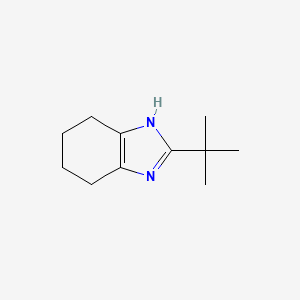
2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole
Overview
Description
2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science
Mechanism of Action
Target of Action
For instance, they have been found to inhibit protein kinases, including casein kinase 2 (CK2) and receptor tyrosine kinases .
Mode of Action
Benzimidazole derivatives have been observed to interact easily with the biopolymers of the living system due to their structural similarity with naturally occurring nucleotides . This interaction can lead to various changes in the biological system, depending on the specific targets involved.
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Biochemical Analysis
Biochemical Properties
2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit casein kinases, which are enzymes involved in various cellular processes, including cell cycle regulation and apoptosis . Additionally, this compound can bind to nucleotides, allowing it to interfere with DNA and RNA synthesis . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and viral infections.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell death in leukemic cells at micromolar concentrations . It also affects cell signaling pathways by inhibiting specific kinases, leading to altered gene expression and cellular metabolism . Furthermore, this compound has been shown to modulate the immune response, making it a potential candidate for immunotherapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of casein kinases, which disrupts the phosphorylation of key proteins involved in cell cycle regulation . Additionally, this compound can bind to nucleotides, interfering with the synthesis of DNA and RNA . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate gene expression further enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings underscore the importance of proper storage and handling of the compound in research settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic benefits without causing harm . These studies highlight the importance of dosage optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been shown to affect metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle . Additionally, this compound can alter metabolite levels, leading to changes in cellular energy production and biosynthesis . These interactions underscore the compound’s potential as a metabolic modulator.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . These findings highlight the importance of understanding the transport mechanisms of the compound for its therapeutic application.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize in the nucleus, where it can interact with DNA and RNA . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals . These interactions are essential for the compound’s ability to modulate gene expression and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring .
Scientific Research Applications
2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Benzimidazole: The parent compound, which lacks the tert-butyl and tetrahydro groups.
2-methylbenzimidazole: A similar compound with a methyl group instead of a tert-butyl group.
4,5,6,7-tetrahydro-1H-benzimidazole: A compound with a similar tetrahydro structure but without the tert-butyl group.
Uniqueness: The presence of the tert-butyl group in 2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole enhances its lipophilicity and stability, making it more suitable for certain applications compared to its analogs. The tetrahydro structure also contributes to its unique chemical properties and reactivity .
Properties
IUPAC Name |
2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJYHAYBRFUZIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



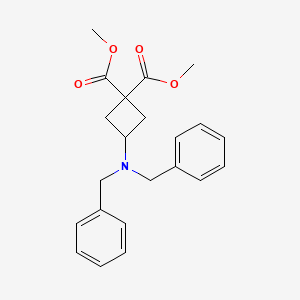
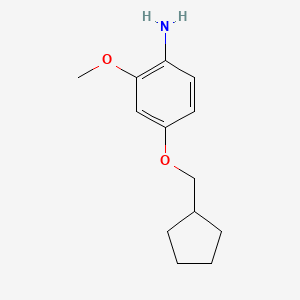
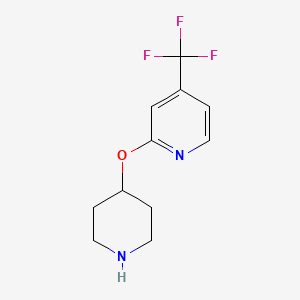
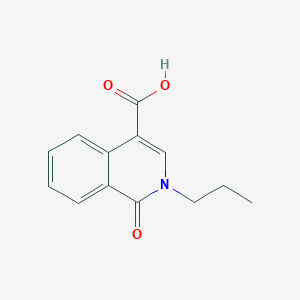

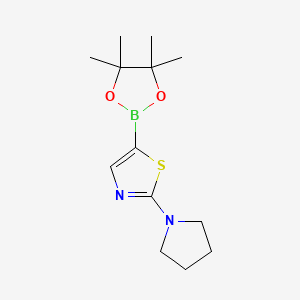
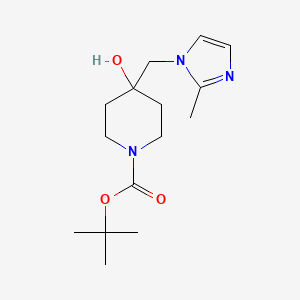

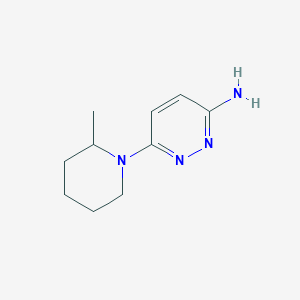
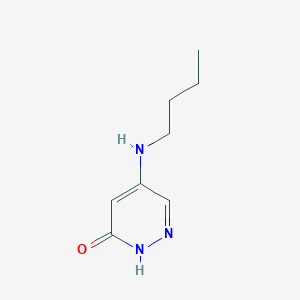
![2-[(2-Isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1467681.png)
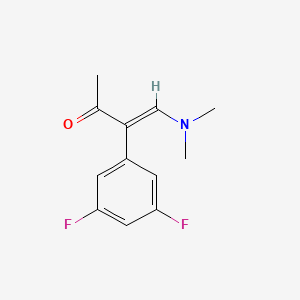
![tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate](/img/structure/B1467687.png)
